2-[9-Benzyl-4-(4-fluorophenyl)-1,5,9-triazaspiro[5.5]undec-4-en-2-yl]phenol
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Overview
Description
2-[9-Benzyl-4-(4-fluorophenyl)-1,5,9-triazaspiro[5.5]undec-4-en-2-yl]phenol is a complex organic compound characterized by its unique spirocyclic structure. This compound features a triazaspiro undecane core, which is substituted with benzyl, fluorophenyl, and phenol groups. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[9-Benzyl-4-(4-fluorophenyl)-1,5,9-triazaspiro[5.5]undec-4-en-2-yl]phenol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazaspiro Core: The triazaspiro undecane core is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Benzyl and Fluorophenyl Groups: The benzyl and fluorophenyl groups are introduced via nucleophilic substitution reactions.
Attachment of the Phenol Group: The phenol group is attached through electrophilic aromatic substitution.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-[9-Benzyl-4-(4-fluorophenyl)-1,5,9-triazaspiro[5.5]undec-4-en-2-yl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can undergo reduction reactions to modify the triazaspiro core.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur at the benzyl and fluorophenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) and halogenating agents are employed for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the triazaspiro core.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-[9-Benzyl-4-(4-fluorophenyl)-1,5,9-triazaspiro[5.5]undec-4-en-2-yl]phenol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structure.
Industry: Utilized in the development of advanced materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-[9-Benzyl-4-(4-fluorophenyl)-1,5,9-triazaspiro[5.5]undec-4-en-2-yl]phenol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzyl(4-fluorophenyl)phenylphosphine oxide: Shares the fluorophenyl and benzyl groups but differs in the core structure.
2-{[4-Benzyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide: Contains similar functional groups but has a different core and additional substituents.
Uniqueness
2-[9-Benzyl-4-(4-fluorophenyl)-1,5,9-triazaspiro[5.5]undec-4-en-2-yl]phenol is unique due to its spirocyclic structure, which imparts distinct chemical properties and potential biological activities not found in the similar compounds listed above.
Properties
Molecular Formula |
C27H28FN3O |
---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
2-[9-benzyl-4-(4-fluorophenyl)-1,5,9-triazaspiro[5.5]undec-4-en-2-yl]phenol |
InChI |
InChI=1S/C27H28FN3O/c28-22-12-10-21(11-13-22)24-18-25(23-8-4-5-9-26(23)32)30-27(29-24)14-16-31(17-15-27)19-20-6-2-1-3-7-20/h1-13,25,30,32H,14-19H2 |
InChI Key |
AORGQCQAKHXIQC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC12NC(CC(=N2)C3=CC=C(C=C3)F)C4=CC=CC=C4O)CC5=CC=CC=C5 |
Origin of Product |
United States |
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